n-((3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine

Medicinal chemistry Triazole scaffold engineering Structure-property relationships

N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine (CAS 1343425-47-7) is a 1,2,4-triazole derivative with molecular formula C9H18N4 and molecular weight 182.27 g/mol. The compound features a 1,2,4-triazole core substituted with an isopropyl group at position 3, an N-methyl group at position 1, and an N-ethyl secondary amine side chain (-CH2-NH-CH2CH3) attached via a methylene bridge at position 5.

Molecular Formula C9H18N4
Molecular Weight 182.27 g/mol
Cat. No. B13643121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-((3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine
Molecular FormulaC9H18N4
Molecular Weight182.27 g/mol
Structural Identifiers
SMILESCCNCC1=NC(=NN1C)C(C)C
InChIInChI=1S/C9H18N4/c1-5-10-6-8-11-9(7(2)3)12-13(8)4/h7,10H,5-6H2,1-4H3
InChIKeyPGJVJGITVXATHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine (CAS 1343425-47-7): A 1,2,4-Triazole-Based Secondary Amine Building Block for Antifungal and Heterocyclic Chemistry Research


N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine (CAS 1343425-47-7) is a 1,2,4-triazole derivative with molecular formula C9H18N4 and molecular weight 182.27 g/mol . The compound features a 1,2,4-triazole core substituted with an isopropyl group at position 3, an N-methyl group at position 1, and an N-ethyl secondary amine side chain (-CH2-NH-CH2CH3) attached via a methylene bridge at position 5 . Its computed physicochemical properties include a LogP of 1.048, a topological polar surface area (TPSA) of 42.74 Ų, four hydrogen-bond acceptor sites, one hydrogen-bond donor site, and four rotatable bonds . The compound is commercially available from multiple vendors at 97-98% purity for research and development use, and is classified as a non-hazardous material for transport purposes .

Why Generic Substitution of N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine with Close Triazole Analogs Fails: Physicochemical Evidence


Interchanging N-((3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine with structurally similar 1,2,4-triazole analogs is not supported by the available physicochemical evidence. The compound's N-ethyl secondary amine side chain (-CH2-NH-CH2CH3) confers distinct LogP (1.048), TPSA (42.74), and hydrogen-bond acceptor count (4) profiles compared to the primary amine analog 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (LogP 0.860, TPSA not reported, H_acceptors 3) and the unsubstituted parent 2-(1H-1,2,4-triazol-5-yl)ethanamine (TPSA 67.59, LogP 0.1495) . Within the 1,2,4-triazole antifungal pharmacophore class, lipophilicity differences have been demonstrated to correlate with differential antifungal potency in structure-activity relationship studies [1][2]. Consequently, substituting this compound with a close analog in a biological assay, synthetic pathway, or formulation study risks altering target engagement, solubility, membrane permeability, and ultimately experimental reproducibility.

Quantitative Differentiation Evidence for N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine vs. Closest Triazole Analogs


Side-Chain Architecture: N-Ethyl Secondary Amine (Methylene-Bridged) vs. Primary Amine (Ethylene-Bridged) in 1,2,4-Triazole Series

N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine features an N-ethyl secondary amine connected via a methylene (-CH2-) bridge at the 5-position of the 1,2,4-triazole ring, with SMILES notation CC(C1=NN(C)C(CNCC)=N1)C . The closest structural analog, 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine (CAS 1339455-53-6), bears a primary amine (-NH2) connected via an ethylene (-CH2-CH2-) bridge, with SMILES CC(C)C1=NN(C)C(CCN)=N1 . This architectural divergence results in a secondary vs. primary amine at the terminus, a one-carbon vs. two-carbon linker between the triazole ring and the amine nitrogen, and consequently different hydrogen-bonding capacity, basicity, and metabolic stability profiles [1].

Medicinal chemistry Triazole scaffold engineering Structure-property relationships

Lipophilicity (LogP) Differentiation: +22% Higher LogP vs. Closest Primary Amine Triazole Analog

The target compound exhibits a computed LogP of 1.048, as reported by Leyan . The closest primary amine analog, 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine, has a reported LogP of 0.860, as listed by Fluorochem . This represents a +0.188 LogP unit difference, corresponding to an approximately 22% higher computed lipophilicity for the target compound. In the broader 1,2,4-triazole antifungal class, Ezabadi et al. (2008) demonstrated that lipophilicity differences among sulfonamide-triazole derivatives correlate with differential antifungal potency against multiple micromycete species, with activity depending on substitution pattern [1].

Lipophilicity Drug-likeness Membrane permeability ADME prediction

Topological Polar Surface Area (TPSA) Differentiation: 37% Lower TPSA vs. Unsubstituted 1,2,4-Triazole Parent Scaffold

The target compound has a computed TPSA of 42.74 Ų, as reported by Leyan . In contrast, the unsubstituted parent scaffold 2-(1H-1,2,4-triazol-5-yl)ethanamine (CAS 7728-75-8) has a reported TPSA of 67.59 Ų, listed by ChemScene . This represents a 24.85 Ų (approximately 37%) reduction in TPSA, attributable to the addition of the N-methyl (position 1) and isopropyl (position 3) substituents and the N-ethyl secondary amine side chain. TPSA values below 60 Ų are generally associated with favorable blood-brain barrier penetration in CNS drug discovery, while values below 140 Ų correlate with acceptable oral absorption [1].

Polar surface area Blood-brain barrier penetration Oral bioavailability prediction

1,2,4-Triazole Privileged Pharmacophore: Class-Level Evidence for Antifungal and Antimicrobial Scaffold Utility

The 1,2,4-triazole ring system is a well-established privileged pharmacophore in antifungal drug discovery, forming the core scaffold of clinically used azole antifungals including fluconazole, itraconazole, and voriconazole [1]. Kazeminejad et al. (2022) reviewed the structure-activity relationships of novel 1,2,4-triazoles as antifungal agents and confirmed that the 1,2,4-triazole nucleus is 'one of the most essential pharmacophore systems between five-membered heterocycles' with broad-spectrum antifungal potential [1]. The target compound N-((3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine incorporates this pharmacophore with a unique N-ethyl secondary amine side chain at the 5-position, a substitution pattern that is underrepresented in published 1,2,4-triazole SAR studies compared to the more common 1-substituted or 3-substituted variants [2]. Ezabadi et al. (2008) further established that within 1,2,4-triazole series, lipophilicity modulation via side-chain engineering directly impacts antifungal potency [3].

Antifungal drug discovery Azole pharmacophore Lanosterol 14α-demethylase inhibition

Hydrogen-Bond Acceptor Count Differentiation: +1 H-Bond Acceptor vs. Primary Amine Triazole Analog

The target compound possesses 4 hydrogen-bond acceptor sites as reported by Leyan , compared to 3 hydrogen-bond acceptors for the primary amine analog 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-amine as reported by Fluorochem and the unsubstituted parent compound as reported by ChemScene . The additional H-bond acceptor arises from the N-ethyl secondary amine nitrogen in the side chain, which in the primary amine analog is fully protonated at physiological pH and functions primarily as a donor. This difference in H-bond acceptor count alters the compound's pharmacophoric interaction capacity with biological targets such as CYP51 (lanosterol 14α-demethylase), where triazole nitrogen coordination to the heme iron is critical for antifungal activity [1].

Hydrogen bonding Pharmacophore modeling Ligand-target interaction

Supplier Purity Specification and Batch-Level QC Documentation: 97-98% with Certificates of Analysis

The target compound is available from Leyan at 98% purity (Product No. 1346164, CAS 1343425-47-7) with batch-specific quality control documentation including NMR, HPLC, and GC analytical data . AKSci supplies the compound at 97% minimum purity specification (Product Code 0020EN) with available Certificate of Analysis (COA) and Safety Data Sheet (SDS) documentation upon request . CATO Research Chemicals also lists the compound as a reference standard/intermediate . This multi-supplier availability with documented purity specifications supports procurement decisions based on required purity thresholds and enables cross-supplier quality verification for critical research applications.

Chemical procurement Quality control Reproducibility

Best-Fit Research and Industrial Application Scenarios for N-((3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)ethanamine Based on Quantitative Evidence


Antifungal Hit Discovery and 1,2,4-Triazole Scaffold-Hopping Campaigns

This compound is suited as a starting point or reference tool in antifungal drug discovery programs targeting lanosterol 14α-demethylase (CYP51) or other fungal targets. The 1,2,4-triazole core is a validated privileged pharmacophore for antifungal activity [1], and the compound's 5-aminomethyl N-ethyl secondary amine substitution pattern occupies an underexplored region of triazole chemical space distinct from clinically established azoles such as fluconazole and itraconazole [2]. Its computed LogP of 1.048 places it in a favorable lipophilicity range for membrane permeability, and its TPSA of 42.74 Ų is below the 60 Ų threshold associated with potential CNS penetration , making it a versatile scaffold for both systemic and potentially CNS-targeted antifungal agent development.

Structure-Activity Relationship (SAR) Probe for Secondary Amine Side-Chain Effects in Triazole Pharmacophore Studies

The compound's unique side-chain architecture — an N-ethyl secondary amine connected via a single methylene bridge — makes it a valuable SAR probe for investigating the impact of amine class (secondary vs. primary), linker length (1C vs. 2C), and N-alkyl substitution on biological activity within the 1,2,4-triazole series. Researchers can systematically compare this compound against the primary amine analog (CAS 1339455-53-6, LogP 0.860) [1] and the N-methyl analog (CAS 1343024-97-4) [2] to deconvolute the contributions of lipophilicity, H-bond acceptor count, and steric effects to target binding and cellular efficacy. This systematic comparator-based approach is supported by established precedents in triazole SAR literature where lipophilicity differences correlate with antifungal potency .

Chemical Biology Tool for Probing Azole Pharmacology and Resistance Mechanisms

Given the established role of 1,2,4-triazoles in antifungal pharmacology and the ongoing challenge of azole resistance in clinical Candida and Aspergillus species [1], this compound can serve as a chemical biology probe in resistance mechanism studies. Its structural divergence from clinical azoles (different side-chain architecture at the 5-position rather than the more common 1-position substitution in fluconazole analogs) [2] may enable investigation of structure-dependent resistance phenotypes, including altered drug efflux via ABC transporters or mutations in the CYP51 target enzyme that differentially affect triazole binding. The compound's multi-supplier availability with documented purity (97-98%) supports its use in reproducible biochemical and microbiological assays.

Synthetic Intermediate for Diversified Triazole Library Construction

The secondary amine functionality (-NH-CH2CH3) in the side chain provides a reactive handle for further derivatization, including N-alkylation, N-acylation, reductive amination, and sulfonamide formation, enabling the construction of diversified triazole libraries for high-throughput screening [1]. The compound's four rotatable bonds and moderate molecular weight (182.27 Da) are within lead-like chemical space parameters, making it a suitable core scaffold for fragment-based or diversity-oriented synthesis approaches in medicinal chemistry [2]. Multiple suppliers (Leyan, AKSci, CATO) offer the compound at 97-98% purity with batch-specific QC documentation, supporting its procurement as a reliable synthetic starting material .

Quote Request

Request a Quote for n-((3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)ethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.